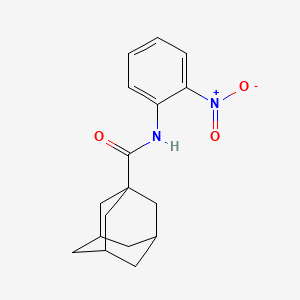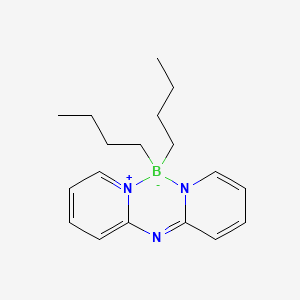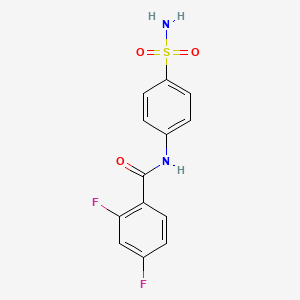
N-(2-nitrophenyl)adamantane-1-carboxamide
Descripción general
Descripción
N-(2-nitrophenyl)adamantane-1-carboxamide: is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like structure that imparts significant stability and reactivity. These compounds have diverse applications in medicinal chemistry, catalyst development, and nanomaterials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 2-nitroaniline. This reaction is usually carried out in the presence of a coupling agent such as phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine, and is heated at 80°C for about 8 hours .
Industrial Production Methods: Industrial production methods for adamantane derivatives often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-nitrophenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: The major product is typically an amine derivative.
Reduction: The major product is an aminoadamantane derivative.
Substitution: The major products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
N-(2-nitrophenyl)adamantane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and unique structural properties.
Industry: Used in the development of advanced materials, including nanomaterials and catalysts.
Mecanismo De Acción
The mechanism of action of N-(2-nitrophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on target molecules, potentially inhibiting or modifying their activity. The nitro group can undergo reduction to form an amine, which may further interact with biological targets through hydrogen bonding or other interactions .
Comparación Con Compuestos Similares
- N-(2-thienylmethyl)adamantane-1-carboxamide
- N-(2-hydroxyethyl)adamantane-1-carboxamide
- N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide
Comparison: N-(2-nitrophenyl)adamantane-1-carboxamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Compared to other adamantane derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications in research and industry .
Propiedades
IUPAC Name |
N-(2-nitrophenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16(18-14-3-1-2-4-15(14)19(21)22)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCXCBUKTRGNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-7-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4984238.png)

![Ethyl 4-[(3-methoxyphenyl)methyl]-1-methylpiperidine-4-carboxylate](/img/structure/B4984257.png)
![4-[4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4984260.png)

![3-FLUORO-N~1~-[1-(2-PHENOXYETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE](/img/structure/B4984270.png)
![2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4984277.png)

![Tert-butyl N-{1-[(4-bromophenyl)carbamoyl]-2-(1H-indol-3-YL)ethyl}carbamate](/img/structure/B4984301.png)
